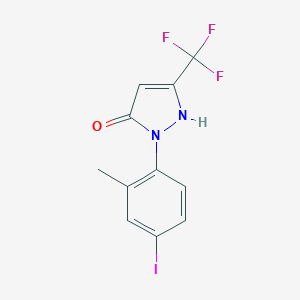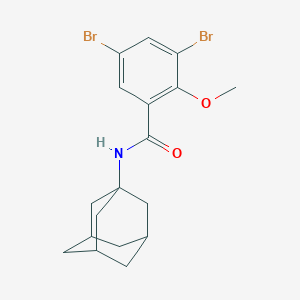![molecular formula C29H28N2O5S B301811 (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301811.png)
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a synthesized compound that has gained attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the inhibition of specific proteins involved in cell proliferation and survival. This compound targets the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth, survival, and metabolism. By inhibiting this pathway, (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
Studies have shown that (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can have various biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. This compound has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, this compound has been shown to improve glucose metabolism and insulin sensitivity, which can be beneficial in the treatment of diabetes.
実験室実験の利点と制限
One of the advantages of using (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments is its potential as an anti-cancer agent. This compound has shown promising results in inducing apoptosis in cancer cells and inhibiting their proliferation. However, one of the limitations of using this compound is its potential toxicity, which can be harmful to normal cells. Furthermore, the synthesis of this compound can be challenging, and the purification process can be time-consuming and costly.
将来の方向性
There are several future directions for the research and development of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One direction is to further investigate its potential as an anti-cancer agent and develop more efficient and selective derivatives. Another direction is to explore its potential as a treatment for other diseases, such as diabetes and cardiovascular diseases, and investigate its mechanism of action in these contexts. Furthermore, the development of more efficient and cost-effective synthesis methods and purification processes can facilitate the production and testing of this compound in lab experiments.
合成法
The synthesis of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the condensation of 2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one with 4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, followed by cyclization to form the thiazolidinone ring. The final product is obtained through a purification process, such as recrystallization or chromatography.
科学的研究の応用
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has shown potential applications in medicinal chemistry, particularly as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells by targeting specific proteins involved in cell proliferation and survival. Furthermore, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which can be beneficial in the treatment of various diseases, such as diabetes and cardiovascular diseases.
特性
製品名 |
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C29H28N2O5S |
分子量 |
516.6 g/mol |
IUPAC名 |
(5E)-5-[[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxyphenyl]methylidene]-2-(2-ethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H28N2O5S/c1-4-21-8-6-7-9-22(21)30-29-31(3)28(32)27(37-29)16-19-10-12-23(25(14-19)33-5-2)34-17-20-11-13-24-26(15-20)36-18-35-24/h6-16H,4-5,17-18H2,1-3H3/b27-16+,30-29? |
InChIキー |
QXDGUBBGAMHSDT-PZYXYUMTSA-N |
異性体SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OCC)/S2)C |
SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OCC)S2)C |
正規SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OCC)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-(1-methyl-2-propenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301729.png)
![2-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B301731.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B301733.png)
![5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301735.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301736.png)
![[2-oxo-3-(2-oxo-2-phenylethoxy)-2,3-dihydro-1H-benzimidazol-1-yl]methyl benzoate](/img/structure/B301737.png)

![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)

![N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B301744.png)
![4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301747.png)
![Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B301750.png)
![N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301751.png)